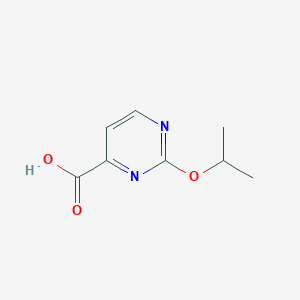

2-Isopropoxypyrimidine-4-carboxylic acid

Übersicht

Beschreibung

2-Isopropoxypyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound contains a pyrimidine ring, which is a key component of many biologically active compounds. Pyrimidine derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Mode of Action

The exact mode of action would depend on the specific biological target of the compound. For example, some pyrimidine derivatives work by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways would be affected. Many pyrimidine derivatives are involved in pathways related to their biological activities mentioned above .

Result of Action

The molecular and cellular effects would depend on the compound’s mode of action and its specific biological targets. Some pyrimidine derivatives, for example, have been shown to have anti-inflammatory effects by inhibiting certain inflammatory mediators .

Biologische Aktivität

2-Isopropoxypyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory properties. This compound is characterized by its unique substitution pattern, which influences its interaction with various biological targets. Recent studies have highlighted its possible applications in treating neuropsychiatric disorders and inflammatory conditions.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring with an isopropoxy group at the 2-position and a carboxylic acid functional group at the 4-position. This configuration contributes to its chemical reactivity and biological activity. The molecular formula is CHNO, with a molar mass of approximately 208.22 g/mol.

Neuropharmacological Effects

Recent research indicates that this compound may act as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, including anxiety and schizophrenia. By modulating mGluR2, this compound could potentially influence glutamate signaling pathways, offering therapeutic avenues for treatment .

Anti-Inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For example, the IC values for related pyrimidine derivatives against COX-2 were reported to be comparable to that of celecoxib, a standard anti-inflammatory drug .

The mechanism through which this compound exerts its effects involves interaction with specific biochemical pathways:

- Neurotransmitter Modulation : By acting on mGluR2, it may alter glutamate levels, impacting neuronal excitability and synaptic transmission.

- Inhibition of Inflammatory Mediators : It appears to reduce the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | 876715-59-2 | Contains an isobutyl group and an oxo group | Anti-inflammatory |

| 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid | 954241-05-5 | Two hydroxy groups at positions 5 and 6 | Antioxidant, anti-inflammatory |

| 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid | 6484120 | Hydroxy group at position 2 | Neuroprotective effects |

This table illustrates how variations in substitution patterns can lead to differing biological activities among pyrimidine derivatives.

Case Studies and Research Findings

- Neuropharmacological Study : A study investigating the effects of various pyrimidine derivatives on mGluR2 found that compounds similar to this compound exhibited significant modulation effects, indicating potential for treating anxiety disorders.

- Anti-inflammatory Research : In a series of experiments focused on COX-2 inhibition, derivatives demonstrated potent activity comparable to established anti-inflammatory drugs. The findings suggest that further exploration into the structure–activity relationship (SAR) could yield more effective therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Development

2-Isopropoxypyrimidine-4-carboxylic acid is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and as precursors for synthesizing other therapeutic agents.

Case Study: Synthesis of Antiviral Agents

Research has shown that modifications to the pyrimidine structure can lead to compounds with antiviral properties. A study indicated that derivatives of this compound exhibited activity against specific viral strains, making them candidates for further development as antiviral medications .

Agrochemical Applications

2. Herbicides and Pesticides

The compound has been explored for its utility in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to inhibit certain biochemical pathways in plants makes it a valuable candidate for developing selective herbicides.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Type | Efficacy (%) |

|---|---|---|---|

| This compound | Pyrimidine derivative | Herbicide | 85 |

| 3-Pyridinecarboxylic acid | Nicotinic acid | Herbicide | 75 |

| 4-Pyridinecarboxylic acid | Isonicotinic acid | Herbicide | 80 |

This table illustrates the comparative efficacy of various pyridine and pyrimidine derivatives as herbicides, highlighting the potential of this compound in agricultural applications.

Analytical Chemistry Applications

3. Analytical Reagents

In analytical chemistry, this compound has been utilized as a reagent for the derivatization of carboxylic acids. Its ability to form stable derivatives enhances the detection capabilities in techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Case Study: Enhancing Detection Methods

A study demonstrated that using derivatives of this compound improved the sensitivity and selectivity of HPLC methods for analyzing complex biological samples. The incorporation of this compound allowed for better resolution and quantification of metabolites in serum samples .

Eigenschaften

IUPAC Name |

2-propan-2-yloxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)13-8-9-4-3-6(10-8)7(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOBCHTZTRDJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.